molecular formula C7H6F2N2O B2438291 1-(3,5-Difluorophenyl)urea CAS No. 874840-52-5

1-(3,5-Difluorophenyl)urea

Cat. No. B2438291
CAS RN: 874840-52-5
M. Wt: 172.135
InChI Key: QUUOCJXSRNBPLP-UHFFFAOYSA-N
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Description

“1-(3,5-Difluorophenyl)urea” is an organic compound with the molecular formula C7H6F2N2O . It is a derivative of urea, which is a compound containing two amine (-NH2) groups joined by a carbonyl (C=O) functional group .


Synthesis Analysis

A similar compound, 1-(3,5-difluorophenyl)-3-(2-nitrophenyl)urea, was synthesized from 2-nitroaniline, 3,5-difluoroaniline, and triphosgene in two sequential steps with a yield of 92% . The product was crystallized by slow evaporation using a solvent system of tetrahydrofuran (THF) and ethyl acetate .


Molecular Structure Analysis

The structure of the compound was determined by X-ray single-crystal structure determination . Density functional theory calculations were applied using the DFT/B3LYP method with the 6-311G(d,p) basis set level .


Chemical Reactions Analysis

The synthesis of unsymmetrical diphenylurea derivatives is an important issue due to their superior biological applications and chemical treatments including usage as intermediate, linker in complex synthesis, and also protection of amino groups .

Scientific Research Applications

Urea Derivatives in Drug Design

Ureas, including 1-(3,5-Difluorophenyl)urea, are significant in drug design due to their unique hydrogen binding capabilities, allowing for diverse bioactivities. Urea derivatives are incorporated in small molecules to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules, targeting biological targets such as kinases, proteases, and epigenetic enzymes. This highlights the critical role of urea moiety in medicinal chemistry as a structural motif (Jagtap et al., 2017).

Urea as a Hydrogen Carrier

Urea is being explored as a potential hydrogen carrier for fuel cells. It's a cheap, widely available commodity with a well-established manufacturing infrastructure. Its non-toxic, stable nature makes it easy to transport and store. Utilizing urea as a hydrogen carrier can offer a sustainable solution for long-term energy supply, aligning with the global shift towards green energy solutions (Rollinson et al., 2011).

Urea Biosensors

Developments in urea biosensors have been significant due to the critical need for detecting and quantifying urea concentration in various fields. The use of different nanoparticles and conducting polymers in urea biosensors showcases the interdisciplinary nature of this research. These advancements not only address the need for efficient urea detection in medical and environmental fields but also push the envelope in sensor technology (Botewad et al., 2021).

Urea in Ruminant Nutrition

Urea metabolism and its regulation by rumen bacterial urease in ruminants have been a focus of research. Urea, as non-protein nitrogen, is used in ruminant diets as an economical replacement for feed proteins. Understanding urea metabolism in ruminants and its regulation can lead to strategies to improve the efficiency of urea utilization in these animals, contributing to sustainable livestock management practices (Jin et al., 2018).

properties

IUPAC Name

(3,5-difluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O/c8-4-1-5(9)3-6(2-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUUOCJXSRNBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 3,5-difluoroaniline (4.0 g, 31 mmol, 1.00 equiv) in CH2Cl2 (50 mL) under argon at room temperature was added dropwise trimethylsilyl isocyanate (3.56 g, 30.90 mmol, 1.00 equiv). The reaction mixture was stirred overnight and quenched by the dropwise addition of CH3OH (50 mL). The reaction mixture was concentrated under reduced pressure and the resulting residue was purified by flash chromatography (silica gel, eluting with CHCl3/CH3OH (10:1 to 7:1)) to yield 2.0 g (38%) of the title compound as a white solid. 1H-NMR (400 MHz, DMSO-d6): δ ppm 8.96 (s, 1H), 7.16-7.10 (m, 2H), 6.72-6.66 (m, 1H), 6.07 (br s, 2H).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
38%

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